Meta-Positional Isomerism as a Determinant of TXNIP vs. NOD1 Pathway Selectivity in Quinazolinone-Thiophene Hybrids
The target compound (CAS 898456-55-8) features a meta-phenyl linkage between the quinazolinone and sulfonamide moieties, distinguishing it from the para-phenyl isomer (CAS 898439-16-2) and the 2-fluoro-5-substituted analog GSK223 (CAS 899758-61-3). While no direct head-to-head TXNIP activity data exist for the target compound itself, the patent family US 2021/0369713 A1 establishes that this general chemotype modulates TXNIP expression and hepatic glucose production [1]. In contrast, GSK223 is functionally profiled as a NOD1 pathway inhibitor that selectively blocks iE-DAP-stimulated IL-8 release (IC50 not publicly disclosed) without affecting TNF receptor, TLR2, or NOD2 agonist-induced IL-8 secretion, and without direct RIP2 kinase inhibition . These distinct pathway annotations indicate that the connectivity and substitution pattern of the central phenyl spacer can route pharmacological activity toward either TXNIP-driven metabolic regulation or NOD1-mediated inflammatory signaling. Direct procurement of the meta-isomer is therefore required for experiments designed to probe TXNIP-dependent biology, as the fluoro-substituted analog may confound results through NOD1 pathway interference.
| Evidence Dimension | Pathway selectivity (TXNIP vs. NOD1) as a function of phenyl substitution pattern |
|---|---|
| Target Compound Data | Meta-phenyl linkage; predicted TXNIP pathway engagement based on patent chemotype assignment |
| Comparator Or Baseline | GSK223 (2-fluoro-5-substituted analog, CAS 899758-61-3): NOD1 pathway inhibitor, selective for iE-DAP-induced IL-8 release; no direct RIP2 kinase inhibition |
| Quantified Difference | Qualitative pathway divergence: TXNIP (predicted) vs. NOD1 (confirmed for comparator); quantitative IC50 values not publicly available for either compound |
| Conditions | Chemotype assignment from patent family US 2021/0369713 A1; GSK223 characterized in human cell-based IL-8 release assays under iE-DAP, TNFα, TLR2 agonist, and NOD2 agonist stimulation |
Why This Matters
Procurement of the meta-isomer rather than the fluoro-analog is critical when the experimental objective is modulation of TXNIP-mediated glucagon signaling or hepatic glucose output, as the comparator engages an unrelated inflammatory pathway.
- [1] Augelli-Szafran CE, Moukha-Chafiq O, Suto MJ, Shalev A, Thielen L, Chen J, Jing G. Substituted quinazoline sulfonamides as thioredoxin interacting protein (TXNIP) inhibitors. U.S. Patent Application Publication No. US 2021/0369713 A1, December 2, 2021. View Source
